4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid
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Overview
Description
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline ring substituted with a nitro group and an aminoethylbenzoic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by the amidation and cyclization of 2-aminobenzoic acid derivatives. The nitro group is introduced via nitration reactions, and the aminoethylbenzoic acid moiety is attached through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethylbenzoic acid moiety can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the benzoic acid moiety .
Scientific Research Applications
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinazoline ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Similar structure but lacks the quinazoline ring and nitro group.
6-Nitroquinazoline: Contains the quinazoline ring and nitro group but lacks the aminoethylbenzoic acid moiety.
Uniqueness
4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid is unique due to the combination of the quinazoline ring, nitro group, and aminoethylbenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
647376-17-8 |
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Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O4/c22-17(23)12-3-1-11(2-4-12)7-8-18-16-14-9-13(21(24)25)5-6-15(14)19-10-20-16/h1-6,9-10H,7-8H2,(H,22,23)(H,18,19,20) |
InChI Key |
WHUXTXXKBYMDBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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